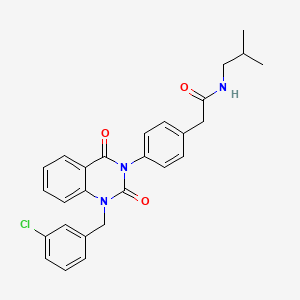
N-(4-isopropylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C31H34N4O3S and its molecular weight is 542.7. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloroacetamide Derivatives
Research on chloroacetamide and its derivatives, which share a functional group similarity with the compound , has been explored in various contexts. For instance, chloroacetamide has been identified as a cause of contact dermatitis in specific professional settings, such as hairdressing, due to its use in industrial and cosmetic products as a preservative and biocide (Assier‐Bonnet & Revuz, 1999). This highlights the importance of understanding the biochemical interactions and potential allergenic properties of such compounds in the development of safer consumer products.
Pharmacokinetics in Special Populations
Pharmacokinetic studies, such as those conducted on intravenous paracetamol (another compound with a related functional group), provide valuable insights into how drugs are metabolized and processed in the body, including in elderly patients. For example, research has shown differences in the pharmacokinetics of intravenous paracetamol among different age groups, which can guide dosage adjustments for specific populations to ensure efficacy and safety (Liukas et al., 2011).
Antioxidative Effects of Anesthetics
The antioxidative effects of anesthetics like propofol, which is chemically distinct but serves a similar role in medical settings as potential anesthetics or sedatives, have been studied for their potential protective effects against oxidative stress during surgery (Khoshraftar et al., 2014). Such research can inform the development of compounds that minimize oxidative damage and improve patient outcomes in surgical or intensive care settings.
Cellular Proliferation Imaging
In the realm of diagnostic imaging, compounds like 18F-ISO-1 have been evaluated for their ability to image tumor proliferation in patients with malignant neoplasms using PET scans (Dehdashti et al., 2013). This research area could be relevant for compounds with specific binding properties that make them suitable for tracking disease progression or response to therapy.
properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3S/c1-22(2)24-8-10-25(11-9-24)32-29(36)21-39-31-33-28-13-12-26(34-16-18-38-19-17-34)20-27(28)30(37)35(31)15-14-23-6-4-3-5-7-23/h3-13,20,22H,14-19,21H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLWXBTKUJIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)



![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)
![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)
![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)



![(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2665234.png)
![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)